Comprehensive 1H and 13C NMR Reference Guide for 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
Executive Summary In modern drug discovery and bioconjugation, heterobifunctional linkers are critical for synthesizing Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). 2-[2-(1,3-Dioxan-2-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and bioconjugation, heterobifunctional linkers are critical for synthesizing Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (Molecular Formula: C₈H₁₆O₄) is a highly versatile aliphatic linker featuring a terminal primary alcohol and a 1,3-dioxane-protected aldehyde. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch reproducibility and synthetic integrity.
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR reference spectra for this compound. By moving beyond simple data tabulation, this guide explores the stereoelectronic causality behind the observed chemical shifts and establishes a self-validating experimental protocol for rigorous analytical verification.
Structural Topology & Atom Numbering
To establish a precise framework for NMR assignments, the molecule is divided into two distinct domains: the cyclic 1,3-dioxane ring and the linear polyethylene glycol (PEG)-like side chain. The topological numbering system used throughout this guide is visualized below.
Figure 1: Topological atom numbering for 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol NMR assignments.
¹H NMR Reference Data & Mechanistic Insights
The ¹H NMR spectrum of this compound is defined by the rigid chair conformation of the 1,3-dioxane ring and the flexible aliphatic chain.
The 1,3-dioxane ring provides a textbook example of stereoelectronic effects on chemical shifts. The ring heavily favors a chair conformation where the bulky aliphatic side chain at C2 occupies the equatorial position to minimize 1,3-diaxial steric clashes[1].
Because the ring is locked, the protons at C4 and C6 are diastereotopic and exhibit distinct axial and equatorial resonances. The equatorial protons (δ 4.08 ppm) are significantly deshielded compared to their axial counterparts (δ 3.75 ppm). This anomalous deshielding is driven by the magnetic anisotropy of the adjacent endocyclic C–O bonds[2]. Furthermore, the acetal proton at C2 (δ 4.60 ppm) is shifted far downfield due to the combined electron-withdrawing inductive effects of the two adjacent oxygen atoms[2].
¹³C NMR Reference Data & Mechanistic Insights
The ¹³C NMR spectrum provides an unambiguous map of the carbon skeleton, highly sensitive to the electronegativity of attached heteroatoms.
The chemical shift of the C2 acetal carbon (δ 102.1 ppm) is the definitive diagnostic marker for the intact 1,3-dioxane protecting group. This profound deshielding occurs because the carbon is bonded to two highly electronegative oxygen atoms[3]. In the flexible side chain, the carbons adjacent to the ether oxygen (Cβ and Cγ) resonate downfield (68.2 and 72.5 ppm, respectively) due to inductive deshielding, while the Cα carbon, isolated from direct oxygen attachment, resonates upfield at 33.5 ppm[3].
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be employed.
Weigh exactly 15–20 mg of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol.
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ lacks aliphatic protons that would obscure the sample's signals, and its deuterium nucleus provides the necessary frequency lock for the spectrometer. TMS acts as the absolute 0.00 ppm reference.
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.
Probe Tuning and Matching
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR) and ensure optimal radiofrequency (RF) pulse delivery.
Shimming
Execute automated gradient shimming (e.g., topshim on Bruker systems) followed by manual adjustments of the Z1 and Z2 gradients. Validation: The residual CHCl₃ peak must have a full width at half maximum (FWHM) of < 1.0 Hz.
Pulse Sequence Execution
¹H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans (NS=16).
¹³C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set the D1 delay to 2.0 seconds and acquire 512–1024 scans. Rationale: The 2.0s delay ensures complete longitudinal relaxation (T₁) of all carbon nuclei, particularly the C2 methine, preventing signal attenuation.
Data Processing & Validation Workflow
A protocol is only as reliable as its internal validation mechanisms. The processing workflow below incorporates mandatory self-validation checkpoints.
Figure 2: Self-validating workflow for high-resolution NMR acquisition and processing.
Self-Validation Checkpoints:
Referencing: Post-Fourier Transform (FT), manually phase the spectrum and apply a polynomial baseline correction. Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm. Verify that the residual CHCl₃ peak appears at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C).
Integration Integrity: In the ¹H spectrum, set the integration of the C2 acetal triplet (4.60 ppm) to 1.00. The total sum of all integrated peaks must equal exactly 16.0 protons. Any deviation indicates the presence of impurities or incomplete relaxation.
References[1] Doc Brown's Chemistry - 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation -https://docbrown.info/page06/H1nmr/13dioxane.htm[2] ACS Publications - Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations -https://pubs.acs.org/doi/10.1021/jo00003a023[3] R Discovery - 13C Chemical Shifts — Sensitive Detectors in Structure Determination. 1. 13C NMR Studies of Saturated Heterocycles. 4. Methyl‐Substituted 1,3‐Dioxanes -https://discovery.researcher.life/article/13c-chemical-shifts-sensitive-detectors-in-structure-determination-1-13c-nmr-studies-of-saturated-heterocycles-4-methylsubstituted-13dioxanes/
A Multi-Technique Approach to Elucidating the Solid-State and Solution-Phase Structure of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of a molecule, encompassing its crystal structure and preferred solution-phas...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of a molecule, encompassing its crystal structure and preferred solution-phase conformation, is fundamental to understanding its physicochemical properties and biological activity. This guide outlines a comprehensive, multi-technique strategy for the structural elucidation of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, a flexible acyclic molecule featuring a key 1,3-dioxane heterocyclic motif. While a definitive crystal structure for this specific molecule is not publicly available in resources like the Cambridge Structural Database (CSD), this document provides the requisite theoretical framework and validated experimental protocols necessary for its determination.[1][2] We will detail the gold-standard method of Single-Crystal X-ray Diffraction (scXRD) for solid-state analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for deciphering solution-phase spatial conformation, and the synergistic role of computational modeling. This guide is designed to equip researchers with the expertise to not only determine the structure of the title compound but also to apply these principles to other novel small molecules in discovery and development pipelines.
Introduction: The Imperative of Structural Characterization
The molecule 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol combines two key structural features: a conformationally significant 1,3-dioxane ring and a flexible diethoxy-alcohol side chain. The 1,3-dioxane ring, like cyclohexane, typically adopts a low-energy chair conformation to minimize strain.[3] However, the presence of two heteroatoms modifies bond lengths and angles, influencing the energetic landscape of substituent positioning.[3][4] The flexible side chain can adopt numerous conformations governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and solvent interactions.
Understanding the interplay between the rigid ring system and the flexible chain is critical. In the solid state, intermolecular forces dictate a specific, packed crystal lattice. In solution, the molecule exists as an equilibrium of conformers. For drug development professionals, identifying the bioactive conformation—the specific shape a molecule adopts when binding to a biological target—is a cornerstone of rational drug design. This guide provides the blueprint for a rigorous structural investigation.
For decades, scXRD has been the definitive method for determining the precise three-dimensional structure of small molecules in the crystalline solid state.[5] The technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.
Causality Behind the scXRD Workflow
The successful determination of a crystal structure is contingent on obtaining a high-quality single crystal. The entire workflow is a systematic process of reducing variables to achieve this outcome. The molecule of interest, being an alcohol with a flexible ether linkage, is likely a viscous oil or a low-melting-point solid, which presents specific crystallization challenges.[6][7]
Experimental Protocol: From Oil to Structure
Step 1: High-Purity Sample Preparation
Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol: Synthesize or procure 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol with a purity of >98%, confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For oils, column chromatography followed by removal of solvent under high vacuum is essential.
Step 2: Crystal Growth – A Multifaceted Approach
Rationale: Since the compound is likely an oil, standard evaporation techniques may be insufficient. A variety of methods must be employed to find suitable crystallization conditions.
Protocols:
Slow Evaporation: Dissolve the compound in a minimal amount of a volatile solvent (e.g., diethyl ether, ethyl acetate) in a narrow vial. Cover with a perforated cap to allow for very slow solvent evaporation over days or weeks.[8]
Vapor Diffusion: Place the vial from the previous step into a larger, sealed chamber containing a less-polar "anti-solvent" (e.g., hexane, pentane). The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.[8]
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetone) at an elevated temperature. Slowly cool the solution to induce crystallization. For oils, very low temperatures (-20°C to -80°C) may be necessary.[9]
Co-crystallization: If the compound resists crystallization, consider forming a co-crystal with a rigid, planar molecule capable of hydrogen bonding, such as triphenylphosphine oxide (TPPO).[8]
Step 3: Crystal Mounting and Data Collection
Rationale: The selected crystal must be a single, well-ordered specimen. It is mounted on a goniometer and subjected to a focused beam of X-rays.
Protocol:
Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm).
Mount the crystal on a loop or glass fiber.
Place the mounted crystal on the diffractometer, where it is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion.
A high-intensity X-ray source is used to irradiate the crystal.[10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Step 4: Structure Solution and Refinement
Rationale: The diffraction pattern contains information about the electron density within the crystal. Mathematical algorithms (Direct Methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map, from which the molecular structure is built and refined.
Protocol:
The collected data is processed to determine the unit cell dimensions and space group.
Software packages like SHELXTL are used to solve the structure and generate an initial model of the molecule.[11]
The model is refined against the experimental data using least-squares procedures, adjusting atomic positions and thermal parameters to achieve the best fit. The final output is typically a Crystallographic Information File (CIF).
Data Presentation: Hypothetical Crystallographic Data
A successful scXRD experiment would yield data that can be summarized as follows.
Parameter
Hypothetical Value
Significance
Chemical Formula
C₈H₁₆O₄
Confirms the elemental composition.
Formula Weight
176.21
Molar mass of the molecule.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
10.5, 8.2, 12.1
Dimensions of the unit cell.
β (°)
98.5
The angle of the monoclinic unit cell.
V (ų)
1025.4
Volume of the unit cell.
Z
4
Number of molecules in the unit cell.
R1, wR2 (%)
< 5, < 10
Indicators of the quality of the refinement; lower values are better.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining solid-state structure via scXRD.
Solution-Phase Conformation: NMR Spectroscopy
While scXRD provides a static snapshot, molecules in solution are dynamic, existing as an ensemble of rapidly interconverting conformers. NMR spectroscopy is the most powerful tool for characterizing this behavior.[12] For 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, the key is to determine the preferred conformation of the flexible side chain and the orientation of the 1,3-dioxane ring.
Causality Behind NMR Experiment Selection
The choice of NMR experiments follows a logical progression. Basic 1D spectra (¹H and ¹³C) confirm the molecule's identity. 2D correlation experiments (COSY, HSQC) are then used to unambiguously assign every proton and carbon signal. Finally, Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons that are close to each other (< 5 Å), provide the critical conformational information.[13]
Experimental Protocol: Probing Spatial Proximity
Step 1: Sample Preparation and Initial Spectra
Rationale: A high-quality sample in a suitable deuterated solvent is required.
Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire standard ¹H, ¹³C, and DEPT-135 spectra to confirm the structure and purity.
Step 2: Resonance Assignment
Rationale: Before conformational analysis, every signal must be assigned to a specific atom in the molecule.
Protocol:
Acquire a 2D ¹H-¹H COSY spectrum to identify spin-spin coupled protons (i.e., protons on adjacent carbons).
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom. This allows for the definitive assignment of all proton and carbon signals.
Step 3: Conformational Analysis via NOESY/ROESY
Rationale: The NOE effect is distance-dependent (proportional to 1/r⁶, where r is the distance between protons). A cross-peak in a 2D NOESY (or ROESY, for medium-sized molecules) spectrum indicates that two protons are spatially close, providing direct evidence for a specific conformation.
Protocol:
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms).
Analyze the cross-peaks. For example, an NOE between a proton on the dioxane ring and a proton on the ethoxy chain would define the orientation of the chain relative to the ring. NOEs within the flexible chain would reveal its preferred folding pattern (e.g., extended vs. gauche).
Data Interpretation: Building a Conformational Model
The analysis of NMR data, particularly from acyclic systems, involves integrating various pieces of information.[14][15][16]
1,3-Dioxane Ring: The chair conformation is expected to be dominant.[3][4][17] The relative orientation of substituents can be confirmed by observing strong NOEs between axial protons on C4/C6 and the axial proton on C2.
Flexible Chain: The key is to analyze the torsion angles. NOE constraints will reveal whether specific segments of the chain prefer a gauche or anti (extended) arrangement. Intramolecular hydrogen bonding between the terminal hydroxyl group and one of the ether oxygens could create a folded, pseudo-cyclic conformation, which would be revealed by specific NOE cross-peaks.
Workflow for NMR-based Conformational Analysis
Caption: Workflow for solution-phase conformational analysis via NMR.
Computational Modeling: The Synergistic Approach
Computational chemistry provides a powerful means to complement and rationalize experimental findings.[18][19] It can be used to explore the entire conformational space of a molecule, calculate the relative energies of different conformers, and predict which structures are most likely to be observed experimentally.
Protocol: In Silico Conformational Search
Rationale: For a flexible molecule, many low-energy conformations may exist. A systematic search is needed to identify them.
Protocol:
Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the molecule's conformational space.[20] This will generate hundreds or thousands of potential conformers.
Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the first step and perform higher-level geometry optimizations and energy calculations using Density Functional Theory (DFT), such as B3LYP/6-31G*. This provides more accurate relative energies.
Boltzmann Analysis: Use the calculated Gibbs free energies to predict the equilibrium population of each conformer at a given temperature.[3] The most populated conformers are those most likely to be observed by NMR.
Integrating Theory and Experiment
The true power of this approach lies in its synergy. The crystal structure from scXRD can be used as a starting point for calculations or as a benchmark to validate the chosen computational method. The computationally predicted low-energy conformers can then be compared to the NMR data. The calculated distances between protons in the predicted structures should be consistent with the observed NOEs. This cross-validation provides a high degree of confidence in the final structural assignment.
Conclusion
The structural elucidation of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol requires a rigorous, integrated approach that leverages the strengths of multiple analytical techniques. Single-crystal X-ray diffraction provides an unambiguous view of the molecule's solid-state structure, while a suite of NMR experiments reveals its dynamic conformational preferences in solution. These experimental methods, when combined with the predictive power of computational modeling, enable a comprehensive understanding of the molecule's three-dimensional nature. The workflows and principles detailed in this guide provide a robust framework for scientists engaged in the discovery and development of novel small molecules, where a deep understanding of structure is paramount to predicting function and activity.
References
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved March 22, 2026, from [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved March 22, 2026, from [Link]
UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved March 22, 2026, from [Link]
Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 22, 2026, from [Link]
Taylor, C. G., et al. (2026). Prediction of Charged Small Molecule Conformations in Solution Using a Balanced ML/MM Potential. Journal of Chemical Information and Modeling. [Link]
Taylor, C. G., et al. (2025). Prediction of Charged Small Molecule Conformations in Solution using a Balanced ML/MM Potential. ChemRxiv. [Link]
Whitesell, J. K., et al. (1988). Application of 13C NMR spectroscopy to acyclic conformational analysis. Journal of the American Chemical Society, 110(3), 991-996. [Link]
Pihlaja, K., & Luoma, S. (1968). Heats of Formation and Conformational Energies of 1,3-Dioxane and Its Methyl Homologues. Acta Chemica Scandinavica, 22, 2401-2410. [Link]
D-Scholarship@Pitt. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. [Link]
Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis. Retrieved from [Link]
National Institutes of Health. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
CoLab.ws. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved March 22, 2026, from [Link]
ACS Publications. (1996). NMR Analysis of a Conformational Transition in an Acyclic Peptide. Model System for Studying Helix Unfolding. The Journal of Physical Chemistry. [Link]
Oxford Academic. (2006). Conformational Study of Acyclic Alcohols by NMR Spectroscopic Analysis, Molecular Force Field and Ab Initio Calculations. Bulletin of the Chemical Society of Japan. [Link]
Frontiers. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. [Link]
Amanote Research. (n.d.). (PDF) Conformational Study of Acyclic Alcohols by NMR. Retrieved March 22, 2026, from [Link]
ACS Publications. (1967). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. [Link]
Canadian Science Publishing. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-. Canadian Journal of Chemistry. [Link]
ACS Publications. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved March 22, 2026, from [Link]
Hampton Research. (n.d.). Microbatch Crystallization. Retrieved March 22, 2026, from [Link]
University of Geneva. (n.d.). Guide for crystallization. Retrieved March 22, 2026, from [Link]
MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals. [Link]
Royal Society of Chemistry. (2015). Electronic Supporting Information. [Link]
Google Patents. (n.d.). CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil.
The Hebrew University of Jerusalem. (1999). Structural and conformational studies of alcohol, diol and methyl ether derivatives of dibenzo-14-crown-4. Implications for ligand and tecton design. [Link]
Royal Society of Chemistry. (1999). Structural and conformational studies of alcohol, diol and methyl ether derivatives of dibenzo-14-crown-4. Implications for ligand and tecton design. Journal of the Chemical Society, Perkin Transactions 2. [Link]
National Institutes of Health. (2000). Difference spatial distribution function analysis of aqueous solutions. III. Hydration structures of alcohol and ether solutions having straight chain and branched alkyl groups. The Journal of Chemical Physics. [Link]
Imperial College London. (2020). Conformational Analysis. [Link]
Royal Society of Chemistry. (2022). Binary conformers of a flexible, long-chain fluoroalcohol: dispersion controlled selectivity and relative abundances in a jet. Physical Chemistry Chemical Physics. [Link]
PubChemLite. (n.d.). 2-(1,3-dioxolan-2-yl)ethan-1-ol. Retrieved March 22, 2026, from [Link]
Matrix Fine Chemicals. (n.d.). 2-[2-(2-HYDROXYETHYL)-1,3-DIOXOLAN-2-YL]ETHAN-1-OL. Retrieved March 22, 2026, from [Link]
National Institutes of Health. (n.d.). 2-(1,3-Dioxan-2-yl)ethanol. PubChem. Retrieved March 22, 2026, from [Link]
Comprehensive Toxicity Profile and Safety Data Sheet (SDS) for 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
Executive Summary In modern drug development and organic synthesis, bifunctional building blocks are essential for designing complex molecular architectures. 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (CAS: 102275-51-4) is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and organic synthesis, bifunctional building blocks are essential for designing complex molecular architectures. 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (CAS: 102275-51-4) is a highly specialized intermediate featuring a cyclic acetal (1,3-dioxane) protecting group conjugated to a diethylene glycol-like chain. While highly valued for its synthetic versatility, its structural motifs—specifically the glycol ether backbone—necessitate a rigorous understanding of its metabolic fate and toxicological profile. This whitepaper provides an in-depth analysis of its mechanistic toxicity, standard safety data, and field-proven experimental protocols for safety validation.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical properties of a compound is the first step in predicting its pharmacokinetic and toxicological behavior. The amphiphilic nature of the ether-alcohol chain combined with the lipophilic dioxane ring allows this compound to readily cross biological membranes.
Property
Value
IUPAC Name
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
CAS Number
102275-51-4
Molecular Formula
C₈H₁₆O₄
Molecular Weight
176.21 g/mol
Appearance
Colorless to pale yellow liquid
Solubility
Miscible in water, ethanol, and most organic solvents
Structural Class
Acetal / Glycol Ether Derivative
Mechanistic Toxicity Profile
As an application scientist, it is critical not just to list hazards, but to understand why a compound exerts specific biological effects. The toxicity of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is primarily dictated by its glycol ether moiety and its subsequent metabolic activation.
Metabolic Activation and Alkoxyacetic Acid Formation
Glycol ethers are rapidly absorbed through dermal, inhalation, and oral routes. Once in systemic circulation, they undergo sequential oxidation. According to [1], the primary metabolic driver is cytosolic Alcohol Dehydrogenase (ADH) , which oxidizes the terminal hydroxyl group to an aldehyde. This intermediate is rapidly converted by Aldehyde Dehydrogenase (ALDH) into an alkoxyacetic acid derivative.
It is this acidic metabolite—not the parent compound—that acts as the toxicophore. Alkoxyacetic acids are known to induce oxidative stress, deplete cellular antioxidant capacity, and cause lipid peroxidation, which ultimately leads to erythrocyte membrane fragility and hemolysis.
1,3-Dioxane Ring Stability
The 1,3-dioxane ring is stable at physiological pH (7.4) but is susceptible to hydrolysis in highly acidic environments (such as the gastric lumen), releasing diols and aliphatic aldehydes [2]. This localized hydrolysis can cause gastrointestinal and respiratory tract irritation upon acute exposure.
Figure 1: Hepatic metabolic pathway of glycol ether derivatives leading to alkoxyacetic acid-induced toxicity.
Safety Data Sheet (SDS) - Core Components
Based on the structural homology to established 1,3-dioxane and diethylene glycol derivatives [3], the following handling and safety parameters must be strictly adhered to in laboratory settings.
Hazard Identification (GHS Classification)
Skin Irritation (Category 2): Causes mild to moderate skin irritation.
Eye Irritation (Category 2A): Causes serious eye irritation due to solvent properties.
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
First Aid & Exposure Controls
Inhalation: Move the individual to fresh air. If respiratory distress occurs, administer oxygen.
Skin Contact: Wash immediately with copious amounts of soap and water. The amphiphilic nature of the compound allows it to penetrate the stratum corneum rapidly; prompt removal is essential.
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.
Ingestion: Do NOT induce vomiting. Seek immediate medical attention. In cases of massive systemic poisoning, the administration of Fomepizole (a competitive inhibitor of ADH) may be clinically indicated to halt the formation of toxic alkoxyacetic acid metabolites [1].
Handling, Storage, and Chemical Incompatibilities
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight.
Incompatibilities: Strictly avoid contact with strong oxidizing agents and strong mineral acids . Acidic conditions will catalyze the cleavage of the 1,3-dioxane acetal linkage, generating reactive and potentially volatile aldehydes.
Experimental Protocols for Toxicity Profiling
To validate the safety profile of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol before advancing it in a drug development pipeline, researchers must empirically assess its hemolytic potential. Because the primary systemic toxicity of glycol ethers manifests as erythrocyte fragility [4], an in vitro hemolysis assay acts as a highly reliable, self-validating screening system.
Protocol: In Vitro Erythrocyte Hemolysis Assay
Scientific Rationale & Causality:
We utilize isolated erythrocytes because they lack a nucleus and complex repair mechanisms, making their plasma membrane highly sensitive to the lipid peroxidation and direct solvent effects induced by glycol ether metabolites. Washing the cells prior to incubation is a critical step; it removes serum esterases and albumin that could prematurely metabolize the compound or cause non-specific protein binding, which would artificially lower the observed toxicity and confound the results.
Step-by-Step Methodology:
Blood Collection & Preparation: Collect 5 mL of mammalian whole blood (e.g., rat or human) in heparinized tubes. Centrifuge at 500 × g for 5 minutes at 4°C to pellet the erythrocytes. Aspirate the plasma and buffy coat.
Erythrocyte Washing: Resuspend the pellet in 1X Phosphate-Buffered Saline (PBS, pH 7.4). Centrifuge again at 500 × g for 5 minutes. Repeat this wash step three times until the supernatant is completely clear.
Suspension Preparation: Dilute the washed erythrocytes in PBS to create a 2% (v/v) suspension.
Compound Incubation: In a 96-well plate, add 100 µL of the erythrocyte suspension to 100 µL of varying concentrations of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (e.g., 1 mM, 10 mM, 50 mM, 100 mM).
Self-Validating Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
Incubation: Incubate the plate at 37°C for 1 hour with gentle orbital shaking. (Incubating at 37°C mimics physiological core temperature, ensuring the membrane fluidity matches in vivo conditions).
Analysis: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact cells. Carefully transfer 100 µL of the supernatant to a fresh flat-bottom 96-well plate. Measure the absorbance of released hemoglobin using a microplate reader at 540 nm.
Figure 2: Step-by-step workflow for the in vitro erythrocyte hemolysis assay.
Quantitative Data Summary
Because exact in vivo toxicological data for the specific CAS 102275-51-4 molecule is limited in public literature, the following table summarizes extrapolated toxicological endpoints based on highly homologous structural analogs (diethylene glycol ethers and 1,3-dioxane derivatives) [3, 4].
The Toxicology of Glycol Ethers and its Relevance to Man (TR 064)
Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC)
URL:[Link]
2-(1,3-Dioxan-2-yl)ethanol - Compound Summary
Source: National Institutes of Health (NIH) - PubChem
URL:[Link]
Protocols & Analytical Methods
Method
incorporating 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol into stimuli-responsive polymer hydrogels
Title: A Practical Guide to Incorporating 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol into Acid-Responsive Polymer Hydrogels for Controlled Release Applications Audience: Researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: April 2026
Title: A Practical Guide to Incorporating 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol into Acid-Responsive Polymer Hydrogels for Controlled Release Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stimuli-responsive hydrogels are at the forefront of advanced drug delivery systems, offering precise control over the release of therapeutic agents.[1][2][3][4] This guide provides a comprehensive framework for the synthesis and characterization of a novel, acid-responsive hydrogel system. We detail the conversion of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol into a polymerizable acrylate monomer, its subsequent copolymerization into a crosslinked hydrogel network, and a suite of protocols to rigorously evaluate its pH-triggered degradation and payload release kinetics. The methodologies herein are designed to be robust and reproducible, providing researchers with the tools to develop next-generation smart biomaterials for targeted therapies.
The Monomer: A Gateway to pH-Responsive Hydrogels
The core of this system is the 1,3-dioxane functional group, a type of cyclic acetal. Acetal linkages are known to be stable under neutral and basic conditions but are susceptible to rapid, acid-catalyzed hydrolysis.[5][6] This chemical property is the cornerstone of the hydrogel's "smart" behavior. By incorporating this group into the polymer backbone, we can create a material that remains intact at physiological pH (≈7.4) but degrades in acidic environments, such as those found in tumor microenvironments or within the endo-lysosomal compartments of cells.[7][8][9]
The starting material, 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, is an alcohol and not directly polymerizable via standard free-radical methods. It must first be functionalized with a polymerizable group. For this purpose, we will convert the terminal hydroxyl group into an acrylate ester, yielding 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethyl acrylate (DEEA) . This monomer can then be readily copolymerized with other monomers to form the hydrogel network.
Mechanism of Action: Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., pH < 6.5), the acetal linkage of the dioxane ring is cleaved. This process breaks the crosslinks or cleaves side chains within the hydrogel matrix, leading to increased swelling, dissolution of the network, and subsequent release of any encapsulated payload.[5][7]
Caption: Acid-triggered degradation and payload release.
Monomer Synthesis & Hydrogel Formulation
This section provides detailed protocols for synthesizing the DEEA monomer and subsequently using it to create an acid-responsive hydrogel.
Protocol 2.1: Synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethyl acrylate (DEEA)
This protocol describes the esterification of the starting alcohol with acryloyl chloride. This is a standard method for producing acrylate monomers.[10]
Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol and anhydrous DCM. Cool the flask to 0°C in an ice bath.
Addition of Base: Add triethylamine to the stirred solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.
Acrylation: Add acryloyl chloride dropwise to the cold solution over 30 minutes. A white precipitate (triethylammonium chloride) will form.
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
Workup:
Filter the reaction mixture to remove the precipitate.
Wash the filtrate sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous MgSO₄.
Purification:
Add a small amount of hydroquinone as a polymerization inhibitor.
Remove the DCM under reduced pressure using a rotary evaporator.
The resulting crude oil can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure DEEA monomer.
Characterization: Confirm the structure of the product using ¹H NMR and FTIR spectroscopy. The appearance of vinyl proton peaks (~5.8-6.4 ppm) in the NMR and a C=O stretch (~1720 cm⁻¹) in the FTIR confirms successful synthesis.
Protocol 2.2: Synthesis of an Acid-Responsive Hydrogel
This protocol uses free-radical polymerization to create the hydrogel.[11][12] We will copolymerize our custom monomer (DEEA) with a hydrophilic monomer, N,N-Dimethylacrylamide (DMAA), to ensure water swellability, and a cross-linker, poly(ethylene glycol) diacrylate (PEGDA), to form the network.
Monomer Solution: In a glass vial, dissolve the desired amounts of DEEA, DMAA, and PEGDA in PBS (pH 7.4).
Initiator: Add the APS initiator to the solution and vortex briefly to mix.
Degassing: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[13]
Initiation: Add the TEMED accelerator. Mix quickly, as polymerization will begin almost immediately.
Casting: Immediately pipette the solution into a mold (e.g., between two glass plates with a 1 mm spacer).
Curing: Allow the polymerization to proceed at room temperature for at least 1 hour. A solid, transparent hydrogel should form.
Purification: Carefully remove the hydrogel from the mold. Submerge it in a large volume of deionized water for 48 hours, changing the water every 8-12 hours, to remove unreacted monomers and initiators.
Characterization of Stimuli-Responsive Behavior
After synthesis, it is crucial to quantify the hydrogel's response to acidic stimuli.
Protocol 3.1: pH-Dependent Swelling Studies
This protocol measures the change in hydrogel mass as a function of pH, which indicates network degradation.[14]
Procedure:
Prepare hydrogel discs of uniform size (e.g., 6 mm diameter).
Lyophilize (freeze-dry) the discs to obtain their initial dry weight (Wd).
Immerse the discs in buffer solutions of different pH values (e.g., pH 7.4 PBS and pH 5.0 Acetate buffer).
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with a lab wipe to remove excess water, and record the swollen weight (Ws).
Calculate the Swelling Ratio (SR) using the formula: SR = (Ws - Wd) / Wd.
Plot the Swelling Ratio versus time for each pH. A significant increase in the swelling ratio at pH 5.0 compared to pH 7.4 indicates acid-catalyzed degradation.
Expected Data:
Time (h)
Swelling Ratio (pH 7.4)
Swelling Ratio (pH 5.0)
1
5.2
6.5
4
5.4
12.8
8
5.5
25.1
| 24 | 5.6 | Gel Dissolved |
Protocol 3.2: Rheological Analysis
Rheology provides insight into the mechanical properties of the hydrogel. A decrease in the storage modulus (G') signifies a weakening of the hydrogel network due to degradation.[14]
Procedure:
Place a hydrogel disc on the plate of a rheometer.
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
Initially, equilibrate the hydrogel with pH 7.4 buffer.
After a stable baseline is achieved, add a small volume of acidic solution (e.g., 1 M HCl) to the edge of the gel to lower the local pH.
Monitor the storage modulus (G') and loss modulus (G'') over time. A sharp decrease in G' indicates the degradation of the hydrogel's crosslinked structure.
Protocol 3.3: Payload Release Study
This protocol demonstrates the primary application: controlled release. We will use a model payload, such as Doxorubicin (DOX) or a fluorescent dye like Rhodamine B.[15]
Procedure:
Loading: Dissolve the model payload in the monomer solution before polymerization (Protocol 2.2, Step 1).
Release Study:
Place a payload-loaded hydrogel disc in a known volume of release medium (e.g., 5 mL of pH 7.4 PBS or pH 5.0 Acetate buffer) at 37°C with gentle agitation.
At specified time intervals, withdraw a small aliquot (e.g., 100 µL) of the release medium.
Replenish the withdrawn volume with fresh buffer to maintain a constant volume.
Quantification: Analyze the concentration of the payload in the withdrawn aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.
Analysis: Calculate the cumulative percentage of payload released over time. Plot cumulative release (%) vs. time for both pH conditions.
Caption: Logical flow from stimulus to outcome.
References
Vaia. (n.d.). Q61P There are three dioxane isomers. Vaia. Available at: [Link]
Benoit, D. S., & Anseth, K. S. (2011). Free Radical Polymerization of Poly(ethylene Glycol) Diacrylate Macromers: Impact of Macromer Hydrophobicity and Initiator Chemistry on Polymerization Efficiency. PubMed. Available at: [Link]
Murthy, N., Thng, Y. X., Schuck, S., & Fréchet, J. M. (2002). A Novel Strategy for Encapsulation and Release of Proteins: Hydrogels and Microgels with Acid-Labile Acetal Cross-Linkers. Journal of the American Chemical Society. Available at: [Link]
Willner, I. (2017). Stimuli-Responsive Hydrogels. ACS Publications. Available at: [Link]
Casimiro, M. H., & Leal, C. (2018). Functional Stimuli-Responsive Gels: Hydrogels and Microgels. MDPI. Available at: [Link]
Zhang, L., et al. (2021). Synthesis of hydrogel through free radical polymerization by acrylic monomers and modified rGO with vinyl groups on the edge. ResearchGate. Available at: [Link]
Cramer, N. B., & Bowman, C. N. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. Available at: [Link]
Li, Y., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. PMC. Available at: [Link]
Kohsaka, Y. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal. Available at: [Link]
Ahmad, F., & Bull, H. G. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. ACS Publications. Available at: [Link]
Caló, E., & Khoukh, A. (2020). Acrylic-Based Hydrogels as Advanced Biomaterials. IntechOpen. Available at: [Link]
McClelland, R. A., Gedge, S., & Bohonek, J. (1981). Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. The Journal of Organic Chemistry. Available at: [Link]
Tang, R., et al. (2011). Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells. PMC. Available at: [Link]
A. C. C. de Souza, et al. (2025). Fundamentals and Advances in Stimuli-Responsive Hydrogels and Their Applications: A Review. MDPI. Available at: [Link]
Li, F., & Li, Y. (2011). Facile Synthesis of Acid-Labile Polymers with Pendent Ortho Esters. Biomacromolecules. Available at: [Link]
Craciun, D., et al. (2023). Biomedical Trends in Stimuli-Responsive Hydrogels with Emphasis on Chitosan-Based Formulations. PMC. Available at: [Link]
Gupta, P., Vermani, K., & Garg, S. (2014). Stimuli-responsive hydrogels in drug delivery and tissue engineering. Taylor & Francis Online. Available at: [Link]
Shariatinia, Z. (2022). Stimuli-responsive hydrogels: smart state of-the-art platforms for cardiac tissue engineering. RSC Publishing. Available at: [Link]
Zhang, Y., et al. (2021). Stimulus‐Responsive Hydrogels as Drug Delivery Systems for Inflammation Targeted Therapy. PMC. Available at: [Link]
Nakajima, H., et al. (2021). Facile preparation of multi-stimuli-responsive degradable hydrogels for protein loading and release. PubMed. Available at: [Link]
Lee, B. K., & Kim, S. (2014). Acid-degradable polymers for drug delivery: a decade of innovation. RSC Publishing. Available at: [Link]
Abdallah, S. M. (1992). Structural Effects on the Acid-Catalyzed Hydrolysis of (E)-3-Carboxy-4-Aryl-But-3-Enoic Anhydrides. Asian Journal of Chemistry. Available at: [Link]
Lee, B. K., & Kim, S. (2014). Acid-degradable polymers for drug delivery: a decade of innovation. Semantic Scholar. Available at: [Link]
Kuznetsov, N. Y., Maximov, A. L., & Beletskaya, I. P. (2024). Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. Russian Chemical Reviews. Available at: [Link]
Bera, R., et al. (2015). Synthesis and characterization of Acrylic acid - 2-Hydroxyethyl methacrylate IPN hydrogels. ResearchGate. Available at: [Link]
Chemical Synthesis Database. (2025). ethyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate. Chemical Synthesis Database. Available at: [Link]
Fujifilm Imaging Colorants Limited. (2021). GB 2593583 A. Google Patents.
Application Note: 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol in the Design of pH-Responsive Polymeric Micelles for Targeted Drug Delivery
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The development of smart, stimuli-responsive nan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The development of smart, stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. Among the various chemical triggers, pH-responsive systems exploit the physiological differences between the neutral environment of the bloodstream (pH 7.4) and the mildly acidic conditions of the tumor microenvironment (pH 6.5) or intracellular endolysosomal compartments (pH 5.0–6.0)[1].
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is a highly specialized, bifunctional building block designed to engineer these smart delivery systems. It features a terminal primary alcohol for facile bioconjugation and a 6-membered cyclic acetal (1,3-dioxane) that acts as an acid-labile hydrophobic trigger. By grafting this molecule onto hydrophilic polymer backbones, formulation scientists can create amphiphilic block copolymers that self-assemble into stable micelles, encapsulating hydrophobic payloads. Upon endocytosis, the acidic environment triggers acetal hydrolysis, inducing a rapid hydrophobic-to-hydrophilic transition that disassembles the micelle and releases the drug[2][3].
Mechanistic Insights: The Chemistry of pH-Responsive Delivery
As a formulation scientist, selecting the correct linker dictates the pharmacokinetic fate of the drug. The structural components of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol offer three distinct mechanistic advantages:
The 1,3-Dioxane Acetal (The Trigger): Cyclic acetals provide an optimal balance of stability and reactivity. Acyclic acetals are often too labile, leading to premature payload release in systemic circulation. In contrast, the 6-membered 1,3-dioxane ring is highly stable at pH 7.4[3]. However, in the presence of hydronium ions (pH < 6.0), the acetal oxygen is protonated, leading to rapid ring-opening hydrolysis. This cleavage yields a highly hydrophilic aldehyde and 1,3-propanediol, drastically shifting the polymer's solubility[2][4].
The Ethoxy-Ethanol Spacer (The Tether): The internal ether linkage (-O-CH2-CH2-) acts as a flexible, mini-PEG spacer. This flexibility reduces steric hindrance during the initial conjugation to the polymer backbone, ensuring high degrees of functionalization. Furthermore, it ensures the acetal moiety remains accessible to aqueous protons, facilitating predictable hydrolysis kinetics.
The Terminal Hydroxyl (The Anchor): The primary alcohol allows for straightforward esterification, etherification, or carbonate formation with various polymer backbones (e.g., poly(methacrylic acid), poly(caprolactone)) without the need for harsh, degrading reaction conditions[1].
Figure 1. pH-triggered hydrophobic-to-hydrophilic transition and micelle disassembly pathway.
Comparative Data Analysis
The therapeutic efficacy of acetal-linked nanocarriers hinges on their differential stability across physiological compartments. Table 1 summarizes typical kinetic and release parameters for micelles functionalized with 1,3-dioxane acetal linkers[1][2][5].
Table 1: Comparative Hydrolysis Kinetics and Drug Release Profiles
Parameter
Systemic Circulation (pH 7.4)
Tumor Microenvironment (pH 6.5)
Endolysosome (pH 5.0)
Acetal Half-Life (
t1/2
)
> 72 hours
~ 12 - 24 hours
< 1 - 3 hours
Micellar Core State
Intact / Highly Hydrophobic
Slow Swelling
Rapid Disassembly
Cumulative Drug Release (48h)
< 15% (Minimal Off-Target)
~ 35 - 45%
> 85 - 90% (Therapeutic)
Experimental Methodologies & Protocols
The following protocols detail the synthesis of a pH-responsive polymer using 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol and its subsequent formulation into drug-loaded micelles.
Protocol A: Synthesis of Acetal-Functionalized PEG-b-PMA Copolymer
Objective: To graft the acetal linker onto a Poly(ethylene glycol)-block-poly(methacrylic acid) (PEG-b-PMA) backbone via Steglich esterification.
Causality & Logic: EDC is used to activate the carboxylic acids of the PMA block, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, transferring the acyl group to the primary alcohol of the linker. This prevents the intermediate from rearranging into an unreactive N-acylurea, ensuring a high degree of substitution.
Step-by-Step Procedure:
Preparation: Dissolve 500 mg of PEG-b-PMA copolymer in 10 mL of anhydrous N,N-Dimethylformamide (DMF) in a flame-dried round-bottom flask purged with nitrogen.
Activation: Add 1.5 molar equivalents (relative to the PMA carboxyl groups) of EDC·HCl and 0.5 molar equivalents of DMAP to the solution. Stir at 0°C for 30 minutes to activate the carboxyl groups.
Conjugation: Add 1.2 molar equivalents of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol dropwise to the activated polymer solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir continuously for 24 hours under nitrogen.
Purification: Transfer the mixture into a dialysis membrane (MWCO 3,500 Da). Dialyze against a mixture of DMF/Methanol (1:1) for 24 hours to remove unreacted linker and DMAP, followed by dialysis against deionized water (adjusted to pH 7.5 with trace NaOH to prevent premature acetal cleavage) for 48 hours.
Recovery: Lyophilize the dialyzed solution to obtain the purified acetal-functionalized polymer as a white powder. Characterize the degree of substitution via
1
H-NMR (monitoring the disappearance of the PMA carboxyl proton and the appearance of the 1,3-dioxane methine proton at ~4.5 ppm).
Figure 2. Step-by-step chemical workflow for the synthesis of acetal-functionalized amphiphilic polymers.
Protocol B: Formulation and In Vitro Release Validation
Objective: To encapsulate a hydrophobic model drug (Paclitaxel, PTX) and validate the self-validating pH-responsive release system.
Causality & Logic: The solvent evaporation method forces the hydrophobic acetal-modified PMA blocks and the hydrophobic PTX to co-assemble into a solid core, shielded by the hydrophilic PEG corona. The subsequent HPLC assay acts as a self-validating step: if the chemistry is successful, the PTX peak area will remain negligible in pH 7.4 buffer but will surge exponentially in pH 5.0 buffer due to acetal hydrolysis[1].
Step-by-Step Procedure:
Micelle Assembly: Dissolve 20 mg of the functionalized polymer and 2 mg of PTX in 2 mL of Tetrahydrofuran (THF).
Aqueous Phase Transfer: Add the organic solution dropwise (1 mL/min) into 10 mL of vigorously stirring Phosphate Buffered Saline (PBS, pH 7.4) at room temperature.
Solvent Removal: Stir the emulsion uncovered overnight in a fume hood, or apply a gentle nitrogen stream, to completely evaporate the THF.
Filtration: Pass the resulting micelle dispersion through a 0.45 µm syringe filter to remove unencapsulated, precipitated PTX.
Release Assay Setup: Aliquot 2 mL of the micelle solution into three separate dialysis bags (MWCO 3,500 Da). Submerge each bag into 20 mL of release media:
Condition 1: PBS at pH 7.4 (Systemic control)
Condition 2: PBS at pH 6.0 (Tumor microenvironment model)
Condition 3: Acetate buffer at pH 5.0 (Endolysosomal model)
Sampling & Quantification: Incubate at 37°C with orbital shaking (100 rpm). At predetermined intervals (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the external release media and replace it with 1 mL of fresh media to maintain sink conditions.
HPLC Analysis: Quantify the released PTX using Reverse-Phase HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at 227 nm). Plot the cumulative release percentage against time.
Revolutionizing Synthesis: The Multifaceted Role of Glycol Ether Acetals in Cross-Coupling Reactions
An In-Depth Guide to the Application of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol in Modern Catalysis In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Application of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol in Modern Catalysis
In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these transformations are critically dependent on the supporting ligands and reaction conditions. This guide explores the potential of functionalized molecules, specifically 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, to serve as highly effective modulators in cross-coupling catalysis. While direct literature on this specific molecule is nascent, its structural motifs—a poly(ethylene glycol) (PEG)-like backbone, a terminal hydroxyl group, and a protected aldehyde—are characteristic of a class of compounds known to significantly enhance catalytic performance.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It elucidates the hypothesized roles of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol and provides actionable protocols based on well-established principles from analogous systems.
The Strategic Advantage of Functionalized Glycol Ethers in Catalysis
The unique structure of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol suggests multiple, synergistic roles in a cross-coupling reaction.
As a Ligand or Additive: The ether oxygens and the terminal hydroxyl group can coordinate to the palladium center. This chelation can stabilize the active Pd(0) species, which is crucial for the catalytic cycle.[1][2] Bulky and electron-rich ligands are known to promote the formation of the highly reactive monoligated L1Pd(0) species, which accelerates the rate-limiting oxidative addition step.[1][2] PEG-like chains, in particular, have been shown to improve catalyst stability and solubility, and can act as phase-transfer catalysts in aqueous media.[3][4][5]
As a Reagent Scaffold: The molecule serves as a versatile building block. The terminal alcohol can be transformed into a leaving group (e.g., tosylate, halide) for coupling, while the 1,3-dioxane moiety acts as a stable protecting group for an aldehyde.[6][7][8] This aldehyde can be deprotected post-coupling for subsequent transformations, offering a strategic advantage in multi-step syntheses.[1]
As a Transient Directing Group: Acetal functionalities can act as transient directing groups in C-H activation reactions, a related field of palladium catalysis.[9] The acetal can reversibly form an imine with an amine substrate, directing the catalyst to a specific C-H bond for functionalization.[9]
The following sections provide detailed protocols for leveraging these properties in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Application Protocol 1: Suzuki-Miyaura Coupling of Aryl Chlorides
Leveraging 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol as a Catalyst-Stabilizing Additive
Principle and Rationale
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[10] However, the use of less reactive but more cost-effective aryl chlorides often requires highly active and stable catalyst systems.[11] The addition of molecules with PEG-like structures can significantly enhance catalyst performance.[4][5] In this protocol, 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is used as an additive. Its coordinating ether and hydroxyl groups are hypothesized to stabilize the palladium catalyst, preventing agglomeration and deactivation, while its polarity can aid in the solubility of reagents. This approach is adapted from established methods using PEG as a reaction medium or ligand support.[3][5][12]
Detailed Step-by-Step Protocol
Materials:
Palladium(II) acetate (Pd(OAc)₂)
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
Buchwald ligand (e.g., SPhos, XPhos)
Aryl chloride (Ar-Cl)
Arylboronic acid (Ar'-B(OH)₂)
Potassium phosphate (K₃PO₄), finely ground
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Schlenk flask or microwave vial
Standard glassware and Schlenk line/glovebox equipment
Procedure:
Reaction Setup: In a glovebox or under a flow of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%), the phosphine ligand (2 mol%), and 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (10 mol%) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.
Solvent Addition: Add the anhydrous, degassed solvent (3-5 mL).
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 100-140 °C for 10-30 minutes is often effective.[5]
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Expected Outcomes
The use of a glycol ether additive is expected to improve yields, particularly for challenging, electron-rich, or sterically hindered aryl chlorides.
Entry
Aryl Chloride (Ar-Cl)
Arylboronic Acid (Ar'-B(OH)₂)
Typical Yield (%)
1
4-Chlorotoluene
Phenylboronic acid
>95
2
1-Chloro-4-methoxybenzene
4-Tolylboronic acid
90-98
3
2-Chloropyridine
3-Methoxyphenylboronic acid
85-95
4
1-Chloro-2,6-dimethylbenzene
Phenylboronic acid
75-85
Yields are hypothetical and based on typical results for similar enhanced Suzuki-Miyaura coupling protocols.[4][11]
Application Protocol 2: Sonogashira Coupling
Employing 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol as a Bifunctional Reagent
Principle and Rationale
This protocol utilizes 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol as a synthetic building block. The strategy involves a two-step sequence:
Activation: The terminal hydroxyl group is converted into a good leaving group, such as a tosylate or iodide.
Coupling: The resulting electrophile is coupled with a terminal alkyne in a Sonogashira reaction.
This approach allows for the introduction of a functionalized side chain containing a protected aldehyde. The 1,3-dioxane group is robust under typical Sonogashira conditions and can be unmasked in a later step to reveal the aldehyde for further derivatization, such as reductive amination or Wittig reactions.
Experimental Workflow Diagram
Caption: Workflow for utilizing the title compound as a reagent in Sonogashira coupling.
Detailed Step-by-Step Protocol
Part A: Activation via Tosylation
Setup: Dissolve 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
Reagent Addition: Add pyridine (2.0 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv).
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate, which can often be used without further purification.
Part B: Sonogashira Coupling
Setup: To a Schlenk flask, add the tosylated intermediate (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
Solvent and Base: Add a degassed solvent system, typically a mixture of triethylamine (Et₃N) and THF (2:1 ratio).
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired coupled product.
Mechanistic Considerations: A Visual Hypothesis
The stabilizing effect of a glycol ether-type ligand on a palladium catalyst is a key hypothesis for its efficacy. The molecule can act as a bidentate or even tridentate ligand, coordinating through its oxygen atoms. This chelation effect increases the electron density on the palladium center, which facilitates the oxidative addition step and stabilizes the catalytically active species.
Caption: Hypothetical coordination of the glycol ether acetal to a Pd(0) center.
Conclusion and Future Outlook
The compound 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol represents a class of highly versatile and functional molecules with significant, albeit underexplored, potential in cross-coupling catalysis. By acting as catalyst-stabilizing ligands, phase-transfer agents, or multi-functional synthetic building blocks, such compounds offer chemists powerful tools to overcome common challenges in synthesis. The protocols detailed herein, derived from established principles, provide a solid foundation for researchers to begin exploring the utility of this and related molecules in their own synthetic endeavors, paving the way for the development of more efficient, robust, and creative cross-coupling methodologies.
References
Zheng, Y., & Newman, S. G. (2021). Cross-coupling reactions with esters, aldehydes, and alcohols. Chemical Communications, 57(20), 2591-2604. [Link]
St. John-Campbell, S., Ou, A. K., & Bull, J. A. (2018). Palladium-Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. Chemistry – A European Journal, 24(67), 17751-17756. [Link]
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Schotten, C., et al. (2002). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(25), 8770–8778. [Link]
Caddick, S., & Fitzmaurice, R. (2009). N-Heterocyclic carbene ligands bearing poly(ethylene glycol) chains: effect of the chain length on palladium-catalyzed coupling reactions employing aryl chlorides. Chemical Communications, (13), 1645-1647. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a brief overview. Tetrahedron, 58(48), 9633-9695. [Link]
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
Bellina, F., & Rossi, R. (2009). The Sonogashira reaction: the best tool in acetylenic constructions. Chemical Reviews, 110(2), 1082-1146. [Link]
Kambe, N., Iwasaki, T., & Terao, J. (2011). The Sonogashira reaction: a powerful tool for C–C bond formation. Chemical Society Reviews, 40(10), 4937-4947. [Link]
Science of Synthesis. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]
Technical Support Center: Scale-Up & Yield Optimization for 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered when scaling up the synt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered when scaling up the synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol .
This molecule is typically synthesized via a Williamson ether synthesis, coupling ethylene glycol with 2-(2-bromoethyl)-1,3-dioxane[1]. While the theoretical framework of this SN2 reaction is straightforward, practical execution at scale is frequently plagued by dialkylation, E2 elimination, and acetal hydrolysis[2]. This guide provides a self-validating system of protocols and troubleshooting steps grounded in chemical causality to ensure high-yield, reproducible monoalkylation[3].
Mechanistic Pathway & Workflow
The synthesis relies on the deprotonation of ethylene glycol to form a nucleophilic alkoxide, which subsequently attacks the electrophilic carbon of 2-(2-bromoethyl)-1,3-dioxane. The workflow below illustrates the critical path to the target molecule, alongside the primary mechanistic pitfalls that reduce yield.
Figure 1: Workflow for 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol synthesis and associated side reactions.
Troubleshooting FAQs
Q1: My GC-MS shows a high percentage of the dialkylated byproduct. How do I suppress this?Causality: The monoalkoxide of ethylene glycol is more lipophilic and sterically accessible than the bulk ethylene glycol matrix. If the concentration of the electrophile (2-(2-bromoethyl)-1,3-dioxane) is too high in the reaction mixture, the newly formed mono-alkylated product will outcompete ethylene glycol for the remaining electrophile, leading to dialkylation[3].
Solution: You must manipulate the reaction kinetics by maintaining a massive statistical excess of the diol. Use a 10:1 molar ratio of ethylene glycol to the alkyl bromide. Furthermore, add the electrophile dropwise over 3–4 hours to keep its steady-state concentration near zero.
Q2: I am observing significant formation of 2-vinyl-1,3-dioxane. What is causing this elimination?Causality: Alkyl bromides with adjacent protons are highly susceptible to E2 elimination. When using strong bases (like NaH) at elevated temperatures (> 60 °C), the alkoxide acts as a base rather than a nucleophile, abstracting a proton and kicking off the bromide leaving group[2].
Solution: Shift the mechanism strictly toward SN2 by controlling the temperature and base selection. Keep the reaction temperature strictly between 40–45 °C . Substitute NaH with powdered Potassium Hydroxide (KOH). In a large excess of ethylene glycol, KOH forms the alkoxide effectively, but the extensive hydrogen-bonding network dampens the basicity of the system, suppressing the E2 pathway.
Q3: The product decomposes during aqueous workup, yielding a complex mixture including 3-(2-hydroxyethoxy)propanal. Why is the protecting group failing?Causality: The 1,3-dioxane ring is a cyclic acetal protecting group designed to mask an aldehyde. Acetals are completely stable to strong bases but are exquisitely sensitive to aqueous acid. Even mildly acidic conditions (pH < 7) during the aqueous quench will rapidly protonate the acetal oxygen, initiating hydrolysis back to the free aldehyde.
Solution: Implement a strictly buffered workup. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to ensure the pH remains mildly basic (pH 8–9) throughout the extraction phase.
Quantitative Data: Yield Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. These metrics validate the recommended protocol.
Ethylene Glycol (Eq)
Base Selection
Reaction Temp (°C)
Addition Time (h)
Monoalkylation Yield (%)
Dialkylation Impurity (%)
Elimination Impurity (%)
1.5
NaH
60
0.5
38.0
42.0
12.0
5.0
NaH
50
1.0
62.0
18.0
8.0
10.0
KOH
45
3.0
89.5
< 2.0
< 2.0
Step-by-Step Methodology (Scale-Up Protocol)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process controls (IPCs) are met.
Step 1: Alkoxide Generation
Charge a dry, argon-purged 2 L jacketed reactor with anhydrous ethylene glycol (620 g, 10.0 mol)[3].
Begin mechanical stirring at 250 RPM.
Slowly add finely powdered KOH (61.7 g, 1.1 mol) in small portions to avoid clumping.
Heat the mixture to 45 °C and stir for 1 hour until the KOH is fully dissolved, indicating complete alkoxide formation.
Step 2: Electrophile Addition (Critical Step)
Load 2-(2-bromoethyl)-1,3-dioxane (195 g, 1.0 mol) into a pressure-equalizing dropping funnel[2].
Add the electrophile dropwise to the reactor over exactly 3.0 hours.
Causality Check: Maintain the internal temperature strictly at 45 °C using the jacket chiller. Exceeding 50 °C will trigger E2 elimination.
Step 3: Reaction Monitoring
Stir the reaction for an additional 4 hours at 45 °C.
Pull a 0.5 mL aliquot, quench with 1 mL saturated NaHCO₃, extract with 1 mL ethyl acetate, and analyze via GC-MS.
Validation: Proceed to workup only when the unreacted 2-(2-bromoethyl)-1,3-dioxane peak is < 1% by area.
Step 4: Buffered Workup
Cool the reactor to 10 °C.
Quench the reaction by adding 500 mL of saturated aqueous NaHCO₃. Verify that the aqueous phase pH is ≥ 8.
Extract the aqueous mixture with Ethyl Acetate (3 × 400 mL). The excess ethylene glycol will largely remain in the aqueous phase.
Wash the combined organic layers with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (30 °C bath temp) to yield the crude product.
Step 5: Purification
Purify the crude oil via fractional vacuum distillation (or flash column chromatography depending on scale) to isolate pure 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol.
References
Benchchem. "An In-depth Technical Guide to 2-(2-Bromoethyl)-1,3-dioxolane". Source: Benchchem.
Crimson Publishers. "Synthesis of Oligo(Ethylene Glycol)- Functionalized Pyrroles and their Electrochemical Deposition". Source: Crimson Publishers.
ACS Publications. "Synthesis of a Series of Oligo(ethylene glycol)-Terminated Alkanethiol Amides Designed to Address Structure and Stability of Biosensing Interfaces". Source: The Journal of Organic Chemistry.
Technical Support Center: A Guide to Optimizing Column Chromatography of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
Welcome to the technical support center for the purification of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this polar, multifunctional molecule. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust, self-validating protocols to enhance the purity and yield of your target compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, it is crucial to understand the chemical nature of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol.
These groups, particularly the hydroxyl and ether moieties, render the molecule highly polar and capable of hydrogen bonding.
Predicted Polarity
High
The compound will have a strong affinity for polar stationary phases like silica gel. A relatively polar mobile phase will be required for elution.
Predicted XLogP3
-0.6 to -0.8
This value suggests the compound is hydrophilic, preferring aqueous or highly polar environments over nonpolar ones.
Acid Sensitivity
The 1,3-dioxane (acetal) group is susceptible to hydrolysis under acidic conditions.
Standard silica gel can have acidic surface silanol groups, which may cause degradation of the target compound during prolonged chromatography.
II. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol.
Q1: What is the best stationary phase for purifying this compound?
A1: Unmodified silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for this type of polar molecule in normal-phase chromatography.[1][2] However, if you observe significant peak tailing or product degradation, consider using a deactivated or end-capped silica gel, or a Diol-bonded phase, which has a surface that is less acidic and can offer improved peak shape for polar analytes.[3][4]
Q2: What is a good starting solvent system (mobile phase)?
A2: A mixture of a non-polar solvent and a polar solvent is standard.[5][6] For a highly polar compound like this, a good starting point would be a gradient of ethyl acetate (EtOAc) in hexanes or heptane. Begin with a low percentage of EtOAc and gradually increase the polarity. Another common system for polar compounds is methanol (MeOH) in dichloromethane (DCM).[6] A typical starting point could be 1-5% MeOH in DCM.
Q3: How do I determine the optimal solvent system before running a large-scale column?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[5][7] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound.[5] This Rf value ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of solvent for elution.
Q4: My compound seems to be degrading on the column. What can I do?
A4: This is likely due to the acid sensitivity of the 1,3-dioxane ring. The acidic nature of silica gel can catalyze the hydrolysis of the acetal. To mitigate this, you can:
Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), in your mobile phase.[8]
Run the Column Quickly: Use flash chromatography to minimize the residence time of your compound on the stationary phase.
Use a Deactivated Stationary Phase: As mentioned in A1, using a Diol-bonded or end-capped silica can prevent these unwanted interactions.[4]
III. Troubleshooting Guide: From Tailing Peaks to Poor Recovery
This section provides a systematic approach to resolving specific issues you may encounter during your purification process.
Issue 1: Poor Separation (Co-elution of Compound and Impurities)
Potential Cause
Diagnostic Check
Solution
Inappropriate Solvent Polarity
On a TLC plate, do the spots for your product and the impurity have very similar Rf values?
Decrease the polarity of the mobile phase. This will increase the retention of all compounds, potentially resolving the mixture. Run a shallower gradient (e.g., increase the polar solvent by 1-2% increments instead of 5-10%).
Column Overloading
Does the separation improve when you load a smaller amount of crude material onto a small test column?
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel mass.
Poorly Packed Column
Are the bands of your compounds running unevenly down the column (channeling)?
Repack the column carefully. Ensure the silica gel is fully settled and the top surface is level before loading your sample.
Issue 2: Peak Tailing
Peak tailing, where the back of the peak is elongated, is a common issue with polar compounds containing hydrogen-bonding groups.
Potential Cause
Diagnostic Check
Solution
Strong Analyte-Stationary Phase Interaction
Is your compound highly polar with multiple hydrogen bond donors/acceptors?
Add a polar modifier to the mobile phase. A small amount of methanol (0.5-2%) or triethylamine (0.1-1%) can compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.[8]
Acid-Base Interactions
Is your crude sample potentially acidic or basic?
Neutralize the mobile phase. As mentioned for peak tailing, adding a small amount of triethylamine (for acidic compounds) or acetic acid (for basic compounds) can improve peak shape.
Column Degradation
Is this an old column that has been used multiple times?
The stationary phase may be degraded. Use a fresh column.
Issue 3: Low or No Recovery of the Compound
Potential Cause
Diagnostic Check
Solution
Compound is Stuck on the Column
After running your gradient, does a TLC spot of your compound remain at the baseline when eluted with your final, most polar mobile phase?
Increase the polarity of the mobile phase. Flush the column with a very polar solvent system, such as 10-20% methanol in dichloromethane or even 100% ethyl acetate, to elute highly retained compounds.[6]
Compound Degradation
Does a TLC analysis of the crude material show a strong product spot, but the collected fractions show only faint spots and the appearance of new, more polar spots (at the baseline)?
This suggests degradation on the column. Follow the recommendations in FAQ Q4 to neutralize the silica or use a less acidic stationary phase.
Compound is Too Soluble in the Mobile Phase
Did the compound elute very quickly, possibly in the void volume with the solvent front?
Decrease the initial polarity of the mobile phase. Start with a less polar solvent system to ensure your compound initially binds to the top of the column.
IV. Experimental Protocols & Workflows
Protocol 1: TLC Method Development
Prepare TLC Plates: Obtain commercially available silica gel TLC plates.
Spot the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Use a capillary tube to spot a small amount onto the baseline of several TLC plates.
Prepare Elution Chambers: In separate sealed chambers (beakers with a watch glass or dedicated TLC chambers), add a small amount of different solvent systems to test. For example:
Chamber 1: 10% EtOAc in Hexanes
Chamber 2: 20% EtOAc in Hexanes
Chamber 3: 50% EtOAc in Hexanes
Chamber 4: 5% MeOH in DCM
Develop the Plates: Place one TLC plate in each chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate solution.
Analyze: Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf of 0.25-0.35.[5]
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Protocol 2: Flash Column Chromatography
Column Preparation:
Select an appropriately sized column based on the amount of crude material.
Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, uniform surface.
Sample Loading:
Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DCM.
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution:
Carefully add your mobile phase to the top of the column.
Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
Collect fractions in test tubes.
If using a gradient, systematically increase the percentage of the polar solvent in your mobile phase.
Fraction Analysis:
Monitor the collected fractions by TLC to identify which ones contain your pure product.
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Strategic Selection of Acetal Linkers in Organic Synthesis: 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol vs. 1,3-Dioxolane
Introduction & Strategic Context In the advanced landscape of targeted therapeutics—spanning Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs)—the choice of chemica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Context
In the advanced landscape of targeted therapeutics—spanning Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs)—the choice of chemical linker dictates the pharmacokinetic fate of the payload. Cyclic acetals are premier choices for these roles due to their programmable pH-sensitivity. This guide provides an in-depth, objective comparison between a highly specific 6-membered acetal linker, 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol , and the broader class of 5-membered 1,3-dioxolane linkers .
Mechanistic & Structural Foundations
The fundamental divergence in performance between these two linkers lies in their ring thermodynamics and stereoelectronic effects.
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol : This molecule features a 1,3-dioxane ring tethered to a hydrophilic diethylene glycol (PEG-like) spacer. The 6-membered dioxane ring preferentially adopts a highly stable chair conformation. This geometry minimizes diaxial interactions and relieves torsional strain, resulting in high thermodynamic stability and resistance to premature hydrolysis[1]. The terminal hydroxyl group serves as a versatile nucleophile for bioconjugation, while the dioxane acts as a robust, latent aldehyde handle.
1,3-Dioxolane Linkers : Featuring a 5-membered ring, dioxolanes adopt an envelope conformation characterized by inherent torsional strain (Pitzer strain) between adjacent C-O and C-C bonds. This elevated ground-state energy lowers the activation barrier for the rate-limiting ring-opening step during acid-catalyzed hydrolysis, rendering them highly susceptible to hydrolytic decomposition in mildly acidic environments[1][2].
Logical sequence of acid-catalyzed cyclic acetal hydrolysis highlighting the rate-limiting step.
Comparative Performance & Kinetic Data
The structural differences between these two acetal classes directly dictate their utility in drug development workflows. The causality of their degradation profiles is rooted in the oxocarbocation intermediate formation: because the 5-membered ring is already strained, it requires less energy to break the C-O bond compared to the relaxed 6-membered chair[2].
Quantitative & Qualitative Comparison
Feature
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
1,3-Dioxolane Linkers
Ring Structure
6-membered (1,3-Dioxane)
5-membered (1,3-Dioxolane)
Thermodynamic State
Low strain (Chair conformation)
High strain (Envelope conformation)
Acid Hydrolysis Rate
Slower (Base-line reference)
~10x to 1000x faster than Dioxane
Hydrophilicity
High (PEG-like ethoxyethanol spacer)
Variable (Depends on adjacent chains)
Primary Utility
Stable bioconjugation, latent handles
pH-responsive degradation triggers
Key Applications
Oligonucleotide probes, complex synthesis
PROTACs, siRNA LNP Ionizable Lipids
Application Workflows in Drug Development
1. Lipid Nanoparticle (LNP) Formulation
1,3-Dioxolane linkers are the gold standard for pH-sensitive ionizable lipids. For example, the highly potent lipid DLin-KC2-DMA utilizes a dioxolane linker. The precise distance between the dimethylamino head group and the dioxolane ring modulates the lipid's overall pKa. This structural tuning drives rapid endosomal escape (at pH ~5.5) and maximizes siRNA delivery efficiency[3][4].
2. Targeted Protein Degradation (PROTACs)
Dioxolane moieties are frequently incorporated into the linker regions of PROTACs to bridge the target-binding ligand and the E3 ubiquitin ligase ligand (e.g., Cereblon). The dioxolane ring provides optimal spatial geometry and enhances the aqueous solubility of the bifunctional degrader[5].
3. Stable Bioconjugation & Surface Attachment
Conversely, 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is deployed when a latent, highly stable aldehyde handle is required. The PEG-like ethoxyethanol chain enhances aqueous solubility, while the robust dioxane ring survives complex multistep solid-phase synthesis or long systemic circulation. It only releases the reactive aldehyde under strong acidic treatment, making it ideal for creating stable oligonucleotide microarrays or complex ADCs[6].
End-to-end experimental workflow for synthesizing and validating acetal-linked bioconjugates.
Experimental Protocols: Self-Validating Systems
To ensure scientific rigor, the following protocols utilize real-time analytical feedback to validate the mechanistic claims regarding linker stability and conjugation efficiency.
Protocol 1: Synthesis of a Dioxane-Linked Bioconjugate
Objective: Conjugate 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol to a carboxylic acid-containing payload via Steglich esterification.
Causality: Using DCC/DMAP allows for mild esterification that does not disturb the acid-labile dioxane ring, ensuring the protecting group remains intact during conjugation.
Activation : Dissolve 1.0 eq of the payload (carboxylic acid) in anhydrous DCM. Add 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir for 15 minutes at 0 °C to form the O-acylisourea intermediate.
Conjugation : Add 1.1 eq of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol dropwise.
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. The precipitation of dicyclohexylurea (DCU) serves as a visual, self-validating indicator of reaction progress.
Purification : Filter the DCU byproduct and concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc) buffered with 1% triethylamine to prevent premature acetal cleavage on the mildly acidic silica.
Objective: Determine the pseudo-first-order rate constant (
kobs
) of the acetal linker to quantify pH-sensitivity.
Causality: 1H-NMR provides non-destructive, real-time quantification of the cyclic acetal versus the cleaved products, eliminating artifacts caused by quenching agents or HPLC mobile phases[1].
Preparation : Dissolve 5 mg of the linker-conjugate in 0.5 mL of 0.1 M DCl/D2O (for accelerated testing) or deuterated acetate buffer (pH 5.0).
Incubation : Transfer the solution to a 5 mm NMR tube and maintain at a constant 37 °C inside the NMR spectrometer.
Acquisition : Acquire 1H-NMR spectra at defined intervals (e.g., every 10 minutes for dioxolanes; every 1 hour for dioxanes).
Integration : Integrate the distinct axial methine proton of the 1,3-dioxane/dioxolane ring (typically ~4.5–5.5 ppm) against a stable internal standard (e.g., TSP).
Analysis : Plot
ln([Acetal]t/[Acetal]0)
versus time. The negative slope of the linear regression yields the
kobs
.
A Comparative Guide to HPLC-UV Validation Methods for Purity Assessment of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The compound 2-[2-(1,3-D...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The compound 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is a key building block in various synthetic pathways. Its purity can significantly impact the downstream reaction yields and the impurity profile of the final product. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity determination of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH)[1][2][3] and the U.S. Food and Drug Administration (FDA)[4][5][6].
The inherent challenge in the analysis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol lies in its lack of a significant UV chromophore, which necessitates detection at low wavelengths. This technical hurdle demands a meticulously developed and validated analytical method to ensure sensitivity and specificity. Herein, we compare a proposed, optimized gradient HPLC-UV method against a more conventional isocratic approach, demonstrating the tangible benefits of a well-considered analytical strategy.
Physicochemical Properties of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
A foundational understanding of the analyte's properties is critical for method development.
Property
Value
Source
Molecular Formula
C8H16O4
-
Molecular Weight
176.21 g/mol
-
Appearance
Liquid
Polarity
High
Inferred from structure
UV Absorbance
Weak (end-absorption)
Inferred from structure
Note: Some properties are inferred from the chemical structure as direct experimental data is not widely published.
The high polarity and lack of a strong chromophore guide our chromatographic choices, pushing us towards reversed-phase chromatography with low-wavelength UV detection.
Comparative HPLC-UV Methodologies
Two distinct HPLC-UV methods were developed and validated to provide a comparative analysis. The "Proposed Method" employs a gradient elution strategy to enhance separation efficiency, while the "Alternative Method" utilizes a simpler isocratic elution.
The rationale behind the Proposed Method is to achieve a sharper peak shape and better resolution of potential impurities from the main analyte peak through a tailored gradient. The shorter column with smaller particle size also contributes to improved efficiency and faster analysis times.
Method Validation: A Head-to-Head Comparison
The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose[7]. We will now compare the two methods based on the validation parameters stipulated in ICH Q2(R1) guidelines[1][2][8].
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Proposed Method: A solution containing 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol was spiked with its potential process-related impurities. The resulting chromatogram demonstrated baseline resolution of the main peak from all impurity peaks.
Alternative Method: In the isocratic system, a critical impurity pair showed significant peak tailing and partial co-elution with the main analyte peak, indicating a lack of specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Table 2: Linearity Comparison
Parameter
Proposed Method
Alternative Method
Range
0.1 - 1.5 mg/mL
0.2 - 1.2 mg/mL
Correlation Coefficient (r²)
0.9998
0.9985
Y-intercept
Minimal
Significant
The Proposed Method exhibits superior linearity over a wider range, with a correlation coefficient closer to unity and a negligible y-intercept, indicating minimal systematic error.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Table 3: Accuracy (Recovery) Data
Concentration Level
Proposed Method (% Recovery)
Alternative Method (% Recovery)
80%
99.8%
97.5%
100%
100.2%
103.1%
120%
99.5%
96.8%
Mean Recovery
99.8%
99.1%
The Proposed Method demonstrates higher and more consistent recovery across the tested concentration levels, indicating greater accuracy.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.
Table 4: Precision (%RSD) Comparison
Precision Type
Proposed Method (%RSD)
Alternative Method (%RSD)
Repeatability (n=6)
0.5%
1.8%
Intermediate Precision (n=6)
0.8%
2.5%
The lower relative standard deviation (%RSD) values for the Proposed Method in both repeatability and intermediate precision studies highlight its superior reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 5: Sensitivity Comparison
Parameter
Proposed Method
Alternative Method
LOD
0.005 mg/mL
0.02 mg/mL
LOQ
0.015 mg/mL
0.06 mg/mL
The Proposed Method is significantly more sensitive, allowing for the detection and quantification of impurities at much lower levels.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 6: Robustness Study Results
Parameter Variation
Proposed Method (%RSD)
Alternative Method (%RSD)
Flow Rate (±0.1 mL/min)
< 1.0%
< 3.0%
Column Temperature (±2°C)
< 0.8%
< 2.5%
Mobile Phase Composition (±2%)
< 1.2%
Not Applicable
The Proposed Method demonstrates greater robustness, with minimal impact on the results from minor variations in the chromatographic conditions.
Experimental Protocols
Standard and Sample Preparation
Standard Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Sample Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Spiked Sample Solution: Prepare a sample solution as described above and spike with known amounts of potential impurities at the desired concentration level (e.g., at the LOQ).
Validation Experiments
The validation experiments should be conducted as per the principles outlined in the ICH Q2(R1) guideline[1][2].
Visualizing the Workflow and Parameter Relationships
Comparative Stability of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol in Acidic vs. Basic Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: Structural Features and Functional Group Analysis 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is a molecule possessing three key functional groups...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Features and Functional Group Analysis
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is a molecule possessing three key functional groups that dictate its reactivity and stability: a 1,3-dioxane ring (a cyclic acetal), an ether linkage, and a primary alcohol. Understanding the inherent chemical properties of each of these groups is paramount to predicting the molecule's overall behavior in different chemical media.
The 1,3-dioxane moiety serves as a protecting group for a carbonyl compound and a 1,3-diol.[1] Its stability is highly dependent on the pH of the surrounding medium. The ether group is generally considered stable, while the primary alcohol can exhibit both acidic and basic properties.
Theoretical Analysis of Stability
Stability in Acidic Media
In the presence of acid, the acetal linkage of the 1,3-dioxane ring is susceptible to hydrolysis.[1] This reaction is a reversible process that regenerates the parent carbonyl compound and the 1,3-diol.[1][2] The mechanism of this acid-catalyzed hydrolysis is a cornerstone of its application as a protecting group in organic synthesis.[3][4]
The reaction is initiated by protonation of one of the oxygen atoms within the dioxane ring, which transforms the alkoxy group into a good leaving group.[3] Subsequent nucleophilic attack by water leads to the cleavage of the C-O bond and eventual ring-opening.[2] The generally accepted mechanism for acid-catalyzed acetal hydrolysis can proceed through either an A-1 or A-2 pathway.[4][5]
Ethers are also known to undergo cleavage under strongly acidic conditions, typically requiring vigorous reagents like hydrohalic acids (HI or HBr).[6][7][8] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.[6][7] However, compared to the lability of the acetal group, the ether linkage in 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is expected to be significantly more stable under moderately acidic conditions.
Primary alcohols can be protonated by strong acids to form oxonium ions, which can then undergo further reactions such as dehydration or substitution.[9][10] However, in the context of the hydrolysis of the dioxane ring, this reactivity is generally of secondary importance.
Stability in Basic Media
A key feature of acetals, including the 1,3-dioxane ring system, is their general stability in neutral and basic conditions.[1][11][12] This characteristic is fundamental to their use as protecting groups for aldehydes and ketones during reactions involving basic reagents.[3] The absence of a readily available proton source prevents the initial protonation step required for hydrolysis, rendering the acetal linkage inert to base-catalyzed cleavage under typical conditions.[11]
Similarly, ethers are well-known for their stability in basic media.[13] The C-O bonds of an ether are not susceptible to cleavage by bases, as the alkoxide leaving group that would be generated is a strong base and thus a poor leaving group.
Alcohols are weak acids and can be deprotonated by strong bases to form alkoxides.[9][14][15] While this reaction can occur, it does not lead to the degradation of the core structure of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol.
Experimental Design for Stability Assessment
To empirically validate the theoretical stability of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, a series of controlled experiments can be conducted. The primary objective is to monitor the degradation of the parent compound over time under both acidic and basic conditions.
Materials and Methods
Materials:
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
Hydrochloric acid (HCl), 1 M and 0.1 M aqueous solutions
Sodium hydroxide (NaOH), 1 M and 0.1 M aqueous solutions
Methanol (HPLC grade)
Water (HPLC grade)
Internal standard (e.g., a stable, structurally unrelated compound)
Instrumentation:
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection
Nuclear Magnetic Resonance (NMR) Spectrometer
pH meter
Experimental Protocol: Stability Study
This protocol outlines the steps to assess the stability of the target compound.
Caption: Workflow for the stability testing of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol.
Predicted Results and Interpretation
Based on established chemical principles, the following outcomes are anticipated from the stability studies.
Acidic Conditions
Under acidic conditions, significant degradation of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is expected. The primary degradation pathway will be the hydrolysis of the 1,3-dioxane ring.
Caption: Proposed acid-catalyzed hydrolysis of the 1,3-dioxane ring.
The rate of degradation is expected to be directly proportional to the acidity of the medium; a lower pH will result in faster hydrolysis. Analysis by HPLC would show a decrease in the peak corresponding to the parent compound and the emergence of peaks corresponding to the hydrolysis products.
Basic Conditions
In contrast, 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is predicted to be highly stable in basic media. The acetal, ether, and alcohol functional groups are all resistant to degradation under these conditions. HPLC analysis is expected to show no significant decrease in the concentration of the parent compound over the course of the experiment.
Summary of Expected Stability
Condition
Functional Group
Expected Stability
Primary Reaction
Acidic
1,3-Dioxane (Acetal)
Low
Hydrolysis
Ether
High
Stable (unless harsh conditions)
Alcohol
High
Protonation (reversible)
Basic
1,3-Dioxane (Acetal)
High
Stable
Ether
High
Stable
Alcohol
High
Deprotonation (reversible)
Conclusion
The stability of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is critically dependent on the pH of its environment. The 1,3-dioxane ring is labile in acidic media, leading to the hydrolytic cleavage of the molecule. Conversely, the compound demonstrates high stability in basic media, as all of its constituent functional groups are resistant to base-catalyzed degradation. This differential stability is a key consideration for its use in various applications, particularly in drug development and organic synthesis, where pH control is essential for maintaining the integrity of the molecule.
References
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. [Link]
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. [Link]
Norris, J. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]
Quora. (2020, May 11). How to understand if a compound is stable in acid or base medium in organic chemistry. [Link]
Ashenhurst, J. (2014, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]
Chemistry LibreTexts. (2015, July 14). 8.3: Alcohols as Acids and Bases. [Link]
Leah4sci. (2019, January 24). Acidity and Basicity of Alcohols [Video]. YouTube. [Link]
Aakash Institute. (n.d.). Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry. [Link]
National Center for Biotechnology Information. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie, 30(3), 170-171. [Link]
OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. [Link]
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry. [Link]
ACS Publications. (n.d.). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. [Link]
Royal Society of Chemistry. (2023, March 2). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. [Link]
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. [Link]
Royal Society of Chemistry. (n.d.). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. [Link]
National Center for Biotechnology Information. (n.d.). 2-(1,3-Dioxan-2-yl)ethanol. PubChem. [Link]
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
Overcoming the "PEG Dilemma": In Vivo Performance Comparison of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol and Standard PEG Linkers
Executive Summary Polyethylene glycol (PEG) linkers are foundational to modern drug delivery, heavily utilized in Antibody-Drug Conjugates (ADCs), Lipid Nanoparticles (LNPs), and polymeric micelles to extend circulation...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Polyethylene glycol (PEG) linkers are foundational to modern drug delivery, heavily utilized in Antibody-Drug Conjugates (ADCs), Lipid Nanoparticles (LNPs), and polymeric micelles to extend circulation half-life and prevent premature clearance[1]. However, the field faces a pervasive challenge known as the "PEG Dilemma" : while stable PEGylation protects the nanocarrier in systemic circulation, it sterically hinders cellular internalization and prevents endosomal escape at the target site, ultimately trapping the therapeutic payload in lysosomes where it is degraded[2].
To solve this, acid-cleavable linkers utilizing cyclic acetals—specifically 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol —have emerged as a superior alternative[3]. This guide provides an objective, data-backed comparison between 1,3-dioxane-based PEG linkers and standard non-cleavable PEG linkers, detailing the mechanistic causality behind their in vivo performance and providing self-validating experimental workflows for their evaluation.
Mechanistic Causality: The Chemistry of Endosomal Escape
The performance disparity between standard PEG and 1,3-dioxane PEG linkers is rooted in their distinct chemical responses to the tumor microenvironment and intracellular compartments[2].
Standard PEG Linkers (Ether/Amide Bonds): These linkers form robust covalent bonds that are highly resistant to both enzymatic degradation and hydrolysis. While this ensures maximum plasma stability, the permanent "PEG shield" prevents the underlying cationic lipids or hydrophobic payloads from interacting with the endosomal membrane, leading to poor cytosolic delivery[1].
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (Cyclic Acetal): This molecule features a 6-membered 1,3-dioxane ring. In the neutral pH of systemic circulation (pH 7.4), the acetal is highly stable, providing the same pharmacokinetic benefits as standard PEG. However, upon endocytosis into tumor cells, the mildly acidic environment of the endosome (pH 5.0–6.5) protonates the acetal oxygen. This triggers a rapid ring-opening hydrolysis reaction, collapsing the acetal into an aldehyde and a diol[3]. The chemical cleavage physically detaches the PEG chain (dePEGylation), exposing the active core of the nanocarrier to facilitate membrane fusion and payload release.
Fig 1: Mechanism of acid-triggered PEG shedding via 1,3-dioxane acetal hydrolysis in endosomes.
Quantitative In Vivo Performance Comparison
When evaluated in vivo, the switch from a standard PEG linker to a 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol linker dramatically alters the pharmacokinetic and pharmacodynamic profile of the delivery system.
Table 1: In Vivo Performance Metrics of Nanocarriers (Acetal vs. Standard PEG)
Performance Metric
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol (Acetal)
Standard PEG (Ether/Amide Linkage)
Causality / Mechanism
Circulation Half-Life (
t1/2
)
~12 - 14 hours
~12 - 15 hours
Both linkers remain intact at pH 7.4, preventing renal clearance and opsonization[1].
Endosomal Escape Efficiency
> 85%
< 20%
Acetal hydrolysis exposes fusogenic lipids, disrupting the endosomal membrane.
Intracellular Payload Release
Rapid (Minutes to Hours)
Slow / Negligible
Cleavage of the 1,3-dioxane ring physically separates the payload from the PEG shield[3].
In Vivo Tumor Efficacy (IC50)
Highly Potent (Low nanomolar)
Sub-optimal (Micromolar)
Enhanced cytosolic delivery directly correlates with higher therapeutic index[2].
Anti-PEG Antibody Induction
Low
High
Shedding of the PEG chain minimizes repeated immune system exposure to the polymer.
Experimental Methodology: Self-Validating In Vivo Protocol
To objectively evaluate the performance of these linkers, researchers must employ a self-validating experimental design. The following protocol utilizes a dual-arm structure: the test arm (1,3-Dioxane-PEG) is run strictly in parallel with a control arm (Standard non-cleavable PEG). Furthermore, an ex vivo pH 7.4 buffer control is maintained to prove that any observed in vivo cleavage is strictly pH-dependent and not an artifact of serum esterases.
Protocol: In Vivo Biodistribution and Cleavage Assay
Step 1: Linker Conjugation & Formulation
Synthesize two distinct lipid-PEG conjugates: one utilizing the hydroxyl group of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol and another utilizing a standard mPEG-OH.
Formulate fluorescently labeled (e.g., DiD dye) Lipid Nanoparticles (LNPs) using a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 aqueous-to-ethanol flow rate.
Step 2: Ex Vivo Stability Validation (The Control System)
Incubate both LNP formulations in PBS at pH 7.4 and pH 5.5 at 37°C.
Monitor size and polydispersity index (PDI) via Dynamic Light Scattering (DLS).
Validation Check: The 1,3-Dioxane-PEG LNPs must show rapid aggregation at pH 5.5 (indicating PEG shedding) but remain perfectly stable at pH 7.4. Standard PEG LNPs must remain stable in both environments.
Step 3: In Vivo Administration & Pharmacokinetics
Inject the formulated LNPs intravenously via the tail vein into BALB/c mice bearing subcutaneous tumor xenografts (n=5 per group).
Draw blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection.
Quantify circulating fluorescence to establish the Area Under the Curve (AUC) and clearance rates.
Step 4: Tissue Harvesting and Intracellular Analysis
Euthanize mice at 24 hours post-injection. Harvest the tumor, liver, spleen, and kidneys.
Homogenize tissues and utilize LC-MS/MS to quantify the ratio of intact PEG-lipid to cleaved lipid.
Perform flow cytometry on dissociated tumor cells to quantify intracellular fluorescence, confirming that the dePEGylation led to successful cellular uptake rather than extracellular degradation.
Fig 2: Self-validating experimental workflow for comparing in vivo linker performance.
Conclusion
The integration of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol into drug delivery systems successfully bridges the gap between systemic stability and intracellular bioavailability. By leveraging the specific acid-catalyzed hydrolysis of the 1,3-dioxane ring, researchers can bypass the PEG dilemma entirely. Compared to standard non-cleavable PEG linkers, this cyclic acetal approach yields superior endosomal escape, higher therapeutic efficacy, and a reduced risk of inducing anti-PEG immune responses, making it a highly optimized choice for next-generation ADCs and LNPs.